2-Phenylpyridin-4-amine hydrochloride CAS number and properties
2-Phenylpyridin-4-amine hydrochloride CAS number and properties
An In-Depth Technical Guide to 2-Phenylpyridin-4-amine Hydrochloride for Advanced Research
Abstract
This technical guide provides a comprehensive analysis of 2-Phenylpyridin-4-amine hydrochloride, a key chemical intermediate and research tool. The N-phenylpyridine scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous targeted therapeutics.[1] This document offers an in-depth exploration of the compound's core properties, a validated synthesis protocol grounded in established palladium-catalyzed cross-coupling reactions, and its significant application as a selective modulator of lysosomal function. We will detail its chemical characteristics, provide a step-by-step synthesis workflow, and discuss its mechanism of action as an inhibitor of the lysosomal cation channel TMEM175, a target of interest in neurodegenerative disease research. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.
Core Compound Identity and Properties
2-Phenylpyridin-4-amine and its hydrochloride salt are fundamental building blocks in synthetic chemistry and serve as valuable probes in chemical biology.
Chemical Structure and Identifiers
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Compound Name: 2-Phenylpyridin-4-amine hydrochloride
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CAS Number: 1187930-29-5[2]
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Molecular Formula: C₁₁H₁₁ClN₂[2]
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Molecular Weight: 206.67 g/mol [2]
The free base, 2-Phenylpyridin-4-amine, is also commonly referenced:
Physicochemical Data Summary
The following table summarizes the key computed and experimental properties of the free base, 2-Phenylpyridin-4-amine, which dictates the behavior of the active moiety.
| Property | Value | Source |
| Molecular Weight | 170.21 g/mol | PubChem[3] |
| Topological Polar Surface Area | 38.9 Ų | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
| Complexity | 152 | PubChem[3] |
Safety and Handling
As with its parent compound, 2-Phenylpyridin-4-amine hydrochloride should be handled with care. The free base is classified as harmful if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[3]
Precautionary Measures:
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Use only in a well-ventilated area or under a chemical fume hood.[5]
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]
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Avoid breathing dust.[5]
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Wash hands thoroughly after handling.[5]
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First Aid: In case of eye contact, rinse cautiously with water for several minutes.[5][6] If on skin, wash with plenty of soap and water.[5][6] If swallowed, call a poison center or doctor immediately.[5]
Synthesis and Analytical Characterization
The synthesis of 2-phenylpyridin-4-ylamine is efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is a cornerstone of modern organic synthesis due to its high functional group tolerance and excellent yields. The hydrochloride salt is subsequently formed in a final acid-base reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of the free base, 2-phenylpyridin-4-ylamine, which is the immediate precursor to the hydrochloride salt.
Rationale: The choice of a Suzuki coupling is based on its proven reliability for constructing biaryl systems. Tetrakis(triphenylphosphine)palladium(0) is a robust and widely used catalyst for this transformation. Sodium carbonate serves as the necessary base to activate the boronic acid for transmetalation. A biphasic solvent system (toluene/water) facilitates the reaction by dissolving both the organic starting materials and the inorganic base.
Step-by-Step Methodology: [4]
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-4-aminopyridine (1.0 eq), phenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
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Solvent and Base Addition: Add toluene (forming a ~0.6 M solution of the starting pyridine) followed by a 2M aqueous solution of sodium carbonate (2.0 eq).
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Reaction Execution: Heat the biphasic mixture to reflux (approximately 100°C) and stir vigorously for 16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.
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Purification (Free Base): Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield 2-phenylpyridin-4-ylamine as a solid.
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Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or methanol) and add a stoichiometric amount of hydrochloric acid (e.g., 1M HCl in ether). The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.
Synthesis Workflow Diagram
Caption: Suzuki coupling synthesis workflow.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ES-MS) is used to confirm the molecular weight of the compound. The free base will show a protonated molecule [M+H]⁺ at m/z 171.[4]
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High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound by separating it from any unreacted starting materials or byproducts.
Applications in Drug Discovery and Chemical Biology
While derivatives of the broader N-phenylpyridine and N-phenylpyrimidine classes are widely investigated as kinase inhibitors for oncology, 2-Phenylpyridin-4-amine (2-PPA) itself has emerged as a specific and valuable tool for studying lysosomal function.[1][7]
Primary Mechanism of Action: TMEM175 Inhibition
2-PPA has been identified as a selective inhibitor of Transmembrane Protein 175 (TMEM175), a lysosomal potassium channel.[4]
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Causality of Action: TMEM175 is crucial for maintaining the lysosome's internal ion balance and membrane potential, which are, in turn, essential for proper lysosomal function, including the breakdown and recycling of cellular waste. By inhibiting TMEM175, 2-PPA disrupts this ionic homeostasis. This disruption paradoxically leads to an increase in the catabolic activity of lysosomes, accelerating the degradation of macromolecules.[4]
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Therapeutic Relevance: Lysosomal dysfunction is a key pathological feature of several neurodegenerative disorders, most notably Parkinson's disease. The ability of 2-PPA to enhance lysosomal catabolism makes it a critical research tool for investigating pathways to clear toxic protein aggregates (like α-synuclein) and restore cellular health in models of these diseases.[4] The IC₅₀ for this inhibition is reported to be 32 μM.[4]
Proposed Mechanism of Action Diagram
Caption: Mechanism of 2-PPA as a TMEM175 inhibitor.
Conclusion
2-Phenylpyridin-4-amine hydrochloride is a valuable and versatile chemical entity. Its synthesis is readily achievable through robust and well-understood synthetic methodologies like the Suzuki-Miyaura coupling. Beyond its utility as a synthetic intermediate, its specific biological activity as a selective inhibitor of the lysosomal channel TMEM175 positions it as an indispensable tool for researchers in neurodegeneration and cell biology. This guide provides the foundational knowledge required for the synthesis, characterization, and informed application of this compound in advanced research settings.
References
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2-Phenylpyridin-4-amine. PubChem, National Institutes of Health. [Link]
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2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. MDPI. [Link]
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2-Pyridinamine, 4-phenyl-. PubChem, National Institutes of Health. [Link]
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2-Phenylpyrimidin-4-amine. PubChem, National Institutes of Health. [Link]
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C−H Activation of Phenyl Imines and 2-Phenylpyridines. ACS Publications. [Link]
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Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. PubMed, National Institutes of Health. [Link]
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